molecular formula C17H22N2OS B2875688 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 536701-71-0

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2875688
CAS No.: 536701-71-0
M. Wt: 302.44
InChI Key: BIDATKRSBNAMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that features a complex structure combining an indole moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a thiolation reaction to introduce the thio group at the 3-position. This can be achieved using reagents such as thiourea or Lawesson’s reagent under controlled conditions.

    Coupling with Piperidine: The thiolated indole is then coupled with 4-methylpiperidine through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Final Product Formation: The intermediate product is then subjected to further purification and characterization to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized indole derivatives.

Scientific Research Applications

2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and signaling pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone: Lacks the methyl group on the indole ring.

    2-((2-methyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone: Lacks the methyl group on the piperidine ring.

    2-((2-methyl-1H-indol-3-yl)thio)-1-(4-ethylpiperidin-1-yl)ethanone: Has an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

The presence of both the methyl group on the indole ring and the piperidine ring in 2-((2-methyl-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone contributes to its unique chemical properties. These structural features can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-12-7-9-19(10-8-12)16(20)11-21-17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDATKRSBNAMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.